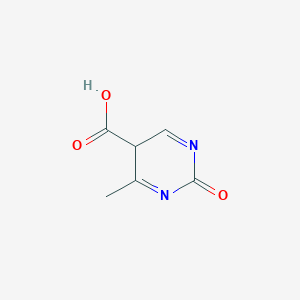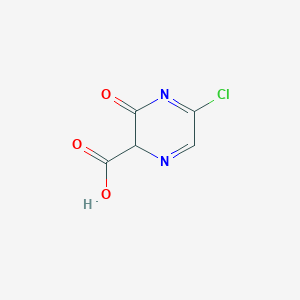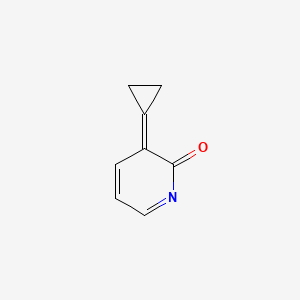
6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with a suitable diazinane precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted diazinane compounds.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Amino-1-cyclopropyl-1,3-diazinane-2,4-dione include other diazinanes, such as:
- 1,2-Diazinane
- 1,4-Diazinane (commonly known as piperazine)
- 1,3,5-Triazine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
6-amino-1-cyclopropyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c8-5-3-6(11)9-7(12)10(5)4-1-2-4/h4-5H,1-3,8H2,(H,9,11,12) |
InChI-Schlüssel |
HUZOTOBVQKVVBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(CC(=O)NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide](/img/structure/B12356840.png)
![copper;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356847.png)
![4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356856.png)
![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)

![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)

![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)


![3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12356935.png)

